molecular formula C7H12N3O2P B1468840 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine CAS No. 1197956-56-1

5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine

Cat. No. B1468840
CAS RN: 1197956-56-1
M. Wt: 201.16 g/mol
InChI Key: IRCQXNIKXZDMDV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis analysis would include the detailed reaction steps, the conditions under which the reactions are carried out, and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, stability, reactivity, and other characteristics .

Scientific Research Applications

Corrosion Inhibition

Research on bipyrazole compounds, including derivatives similar to 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine, has shown significant inhibitory effects on the corrosion of pure iron in acidic media. These compounds, such as N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methylphenyl)amine and methyl-1-[((methylphenyl){[3-(methoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]methyl}amino)methyl]-5-methyl-1H-pyrazole-3-carboxylate, demonstrate efficient inhibition, with the effectiveness increasing with concentration. This suggests potential applications in corrosion protection technologies, particularly in acidic environments where metal degradation is a concern Chetouani, Hammouti, Benhadda, & Daoudi, 2005.

Organic Synthesis

In the realm of organic chemistry, compounds structurally related to 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine have been synthesized for various purposes. For example, reactions involving dimethylaminomethylene derivatives have led to the formation of pyrazolo[3,4-d]pyrimidines, showcasing the versatility of these compounds in synthesizing heterocyclic compounds that could have further chemical and pharmaceutical applications Makarov, Ryabova, Alekseeva, Shashkov, & Granik, 2003.

Flavor Compound Analysis

Studies on the structural isomers of dimethyl methoxypyrazines, which are close relatives to the compound , have highlighted their importance as potent flavor compounds. The detailed analysis and characterization of these isomers, such as 3,5-dimethyl-2-methoxypyrazine, have implications for the food and beverage industry, particularly in understanding and controlling flavor profiles in products like wine Slabizki, Legrum, Meusinger, & Schmarr, 2014.

Targeted Cancer Therapy

The encapsulation of potential anticancer drugs within multifunctional poly(amidoamine) dendrimers, a field of study that involves compounds with functionalities similar to 5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine, represents a significant advancement in targeted cancer therapy. These dendrimers can specifically target cancer cells overexpressing high-affinity receptors, demonstrating the potential of such compounds in developing more effective and targeted cancer treatments Wang, Guo, Cao, Shen, & Shi, 2011.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level to produce a certain effect. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

The safety and hazards associated with a compound include its toxicity, flammability, reactivity, and environmental impact. This information is typically included in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (e.g., in medicine, industry, or research), and ways to improve its synthesis and handling .

properties

IUPAC Name

5-dimethylphosphoryl-3-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N3O2P/c1-12-7-6(8)9-4-5(10-7)13(2,3)11/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCQXNIKXZDMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1N)P(=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylphosphoryl)-3-methoxypyrazin-2-amine

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-3-methoxypyrazin-3-ylamine (0.204 g, 1.00 mmol) in 4 mL DMF was added dimethylphosphine oxide (0.171 g, 1.10 mmol), palladium acetate (11.0 mg, 0.0490 mmol), XANTPHOS (35.0 mg, 0.0600 mmol), and potassium phosphate (0.233 g, 1.10 mmol). The mixture was purged with nitrogen, and subjected to microwaves at 150° C. for 20 minutes. The reaction mixture was concentrated and purified by silica gel chromatography (0-10% 7N ammonia in methanol:dichloromethane) to afford the desired product (126 mg, 63% yield).
Name
5-bromo-3-methoxypyrazin-3-ylamine
Quantity
0.204 g
Type
reactant
Reaction Step One
Quantity
0.171 g
Type
reactant
Reaction Step One
Quantity
0.233 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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